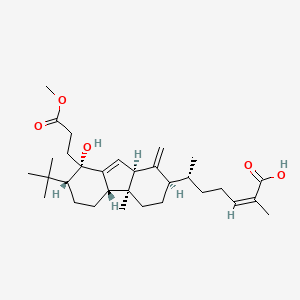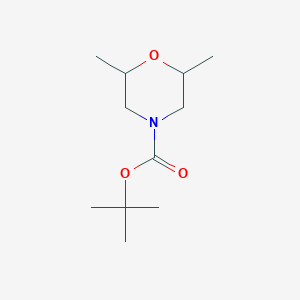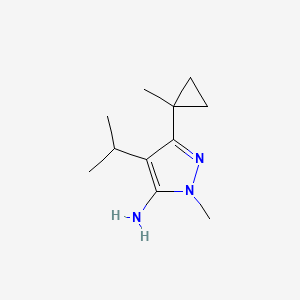
3-(5,6-Dimethylpyridin-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5,6-Dimethylpyridin-3-yl)propanoic acid is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with two methyl groups at the 5 and 6 positions and a propanoic acid group at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dimethylpyridin-3-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5,6-dimethylpyridine.
Alkylation: The pyridine ring is alkylated at the 3 position using a suitable alkylating agent, such as 3-bromopropanoic acid, under basic conditions.
Hydrolysis: The resulting ester is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5,6-Dimethylpyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl groups on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxylic acid or ketone groups.
Reduction: Formation of 3-(5,6-Dimethylpyridin-3-yl)propanol.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-(5,6-Dimethylpyridin-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as neuroprotective and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(5,6-Dimethylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Pyridyl)propanoic acid: Similar structure but lacks the methyl groups on the pyridine ring.
Indole-3-propionic acid: Contains an indole ring instead of a pyridine ring.
Uniqueness
3-(5,6-Dimethylpyridin-3-yl)propanoic acid is unique due to the presence of methyl groups at the 5 and 6 positions of the pyridine ring, which can influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
3-(5,6-dimethylpyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-7-5-9(3-4-10(12)13)6-11-8(7)2/h5-6H,3-4H2,1-2H3,(H,12,13) |
Clé InChI |
SFFUYSUBMWGGHO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1C)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13069867.png)

![1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13069873.png)
![2-Ethyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069878.png)

![4-{[(4-Bromophenyl)methyl]amino}butan-2-ol](/img/structure/B13069896.png)

![[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2R)-piperazine-2-carboxylic acid](/img/structure/B13069904.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid](/img/structure/B13069929.png)

![1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B13069936.png)
